Sunitinib malate
Overview
Description
Sunitinib malate, a potent multitargeted tyrosine kinase inhibitor, has demonstrated significant anti-angiogenic and antitumor activities. It has been pivotal in the treatment of advanced renal cell carcinoma and gastrointestinal stromal tumors resistant or intolerant to imatinib. This compound, also known as SU11248 or Sutent, inhibits cellular signaling of multiple receptors such as platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs), playing a crucial role in the regulation of cellular growth and angiogenesis. The development of this compound marks a significant advancement in cancer therapy, emphasizing the therapeutic potential of targeting multiple pathways involved in tumor growth and metastasis (Faivre, Demetri, Sargent, & Raymond, 2007).
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions starting from tert-butyl acetoacetate, leading through the classic Knorr pyrrole synthesis to form various intermediates, including 2-tert-butyl-4-ethyl-3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. Through decarboxylation, Vilsmeier formylation, and subsequent reactions, the final product, this compound, is obtained. This synthesis pathway highlights the complex chemistry involved in the production of this pharmacologically significant compound. The overall yield from this process has been reported to be around 28%, showcasing the challenges and efficiencies associated with its chemical synthesis (Ren, 2008).
Molecular Structure Analysis
The molecular and crystal structure of this compound reveals a compound that crystallizes in the monoclinic P2(1) space group. The structure consists of two distinct layers of molecules: one comprising malic anions and the other of hydrophobic sunitinib molecules. This arrangement includes V-shaped assemblies of sunitinib molecules, demonstrating the intricate molecular interactions that contribute to its stability and physicochemical properties. This structural analysis is crucial for understanding the drug's behavior and its interactions at the molecular level (Sidoryk et al., 2013).
Chemical Reactions and Properties
This compound's chemical properties are significantly influenced by its ability to inhibit multiple tyrosine kinases. Its mechanism of action involves the blockade of cellular signaling pathways essential for tumor growth and angiogenesis. The compound's efficacy is partly attributed to its interaction with the ATP-binding cassette transporters, such as P-glycoprotein (ABCB1) and ABCG2, affecting the bioavailability of other drugs. These interactions highlight this compound's complex chemical behavior, which is central to its pharmacological effects (Shukla, Robey, Bates, & Ambudkar, 2009).
Physical Properties Analysis
The physicochemical characteristics of this compound, including its crystallography, spectroscopy, and thermal properties, have been thoroughly analyzed. The compound exhibits polymorphism, with the polymorph I crystal phase being predominant in its pharmaceutical formulation. Understanding these physical properties is essential for the development of this compound as a therapeutic agent, influencing its formulation, stability, and efficacy (Sidoryk et al., 2013).
Chemical Properties Analysis
This compound's chemical analysis extends beyond its synthesis and structural elucidation, encompassing its interactions and effects at the cellular level. The compound's pharmacokinetics, including its metabolism and excretion, are critically determined by its chemical properties. Sunitinib is metabolized by CYP3A4 to an active metabolite, SU12662, which is further metabolized into inactive forms. These metabolic pathways are crucial for understanding the drug's efficacy, safety profile, and potential interactions with other medications (Kassem, Rahman, & Korashy, 2012).
Scientific Research Applications
Receptor Tyrosine Kinase Inhibition : Sunitinib malate functions as a receptor tyrosine kinase inhibitor, controlling angiogenesis and proliferation in cancer (Na & Kim, 2020).
Treatment of Metastatic Renal Cell Carcinoma : It has shown efficacy in treating metastatic renal cell carcinoma (RCC), improving progression-free survival compared to IFN-α (Czarnecka, Szczylik, & Rini, 2014). Additionally, it's a standard of care for first-line advanced RCC therapy (Motzer, Escudier, Gannon, & Figlin, 2017).
Gastrointestinal Stromal Tumors (GIST) Treatment : It is effective in treating GIST, especially cases resistant to imatinib (Faivre, Demetri, Sargent, & Raymond, 2007).
Anti-angiogenic and Antitumor Activities : this compound exhibits potent anti-angiogenic and antitumor activities (Christensen, 2007).
Impact on Immune Response : It impairs the proliferation and function of human peripheral T cells and prevents T-cell-mediated immune response in mice (Gu et al., 2010).
Side Effects and Adverse Reactions : this compound may cause new-onset hyperparathyroidism in patients with metastatic RCC (Baldazzi et al., 2012). Rare cases of Guillain-Barré syndrome and heart failure associated with its use have been reported (Mulherin, Loconte, & Holen, 2008), (Khakoo et al., 2008).
Pharmacokinetics and Dosage Optimization : Research indicates variability in exposure to sunitinib and its primary metabolite due to factors like tumor type, gender, and body weight (Houk, Bello, Kang, & Amantea, 2009). Alternate dosing schedules may improve outcomes and tolerability (Kalra, Rini, & Jonasch, 2015).
Applications in Other Cancer Types : It has shown modest antitumor activity in ovarian cancer treatment (Leone Roberti Maggiore et al., 2013).
Mechanism of Action
Target of Action
Sunitinib malate is a small molecule that inhibits multiple receptor tyrosine kinases (RTKs), some of which are implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer . The primary targets of Sunitinib include vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), platelet-derived growth factor receptors (PDGFRα and PDGFRβ), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor type 1 (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET) .
Mode of Action
This compound inhibits cellular signaling by targeting multiple RTKs . It has been identified as a potent inhibitor of VEGFR and PDGFR, which are expressed by many types of solid tumors and are thought to play a crucial role in angiogenesis, the process by which tumors acquire blood vessels, oxygen, and nutrients needed for growth . Sunitinib also inhibits other targets important to tumor growth, including KIT, FLT3, and RET .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the phosphorylation of multiple RTKs (PDGFRβ, VEGFR2, KIT) in tumor xenografts expressing RTK targets in vivo . It also inhibits the growth or survival of selected tumor types with dysregulated or overexpressed RTKs (PDGFR, RET, or KIT) in vitro and inhibits PDGFRβ- and VEGFR2-dependent tumor angiogenesis in vivo .
Pharmacokinetics
The pharmacokinetics of sunitinib and this compound have been evaluated in healthy subjects and in patients with solid tumors . Sunitinib AUC (Area Under the Curve) and Cmax (maximum serum concentration) increase proportionately over a dose range of 25 mg to 100 mg . With repeated daily administration, sunitinib accumulates 3- to 4-fold while the primary metabolite accumulates 7- to 10-fold . Steady-state concentrations of sunitinib and its primary active metabolite are achieved within 10 to 14 days .
Result of Action
This compound demonstrates inhibition of tumor growth or tumor regression and/or inhibited metastases in some experimental models of cancer . It has shown anti-tumor and anti-angiogenic activities . It has remarkable objective response rates and clinical benefit in the treatment of metastatic renal cell carcinoma and gastrointestinal stromal tumors .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, co-administration with strong CYP3A4 inhibitors may increase sunitinib plasma concentrations . Therefore, the patient’s medication regimen should be considered when prescribing this compound.
Safety and Hazards
Future Directions
Sunitinib malate is currently being studied for its potential use in the treatment of other types of cancer . It is also being used in the treatment of advanced kidney cancer, gastrointestinal stromal tumor (GIST), and a type of pancreatic cancer known as pancreatic neuroendocrine tumors (pNET) that has progressed and cannot be treated with surgery .
Biochemical Analysis
Biochemical Properties
Sunitinib malate inhibits multiple receptor tyrosine kinases (RTKs), some of which are implicated in tumor growth and pathologic angiogenesis . It blocks the tyrosine kinase activities of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor b (PDGFRb), and c-kit, thereby inhibiting angiogenesis and cell proliferation .
Cellular Effects
This compound has direct anti-tumor effects on tumor cells, such as wild type and activated mutants of FLT3 expressed by acute myeloid leukemia-derived cell lines, and small cell lung cancer-derived cell lines expressed KIT . It also impairs proliferation and function of human peripheral T cells and prevents T-cell–mediated immune response in mice .
Molecular Mechanism
This compound’s mechanism of action involves inhibiting cellular signaling by targeting multiple RTKs. These include all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R). Sunitinib also inhibits KIT (CD117), the RTK that drives the majority of GISTs. In addition, sunitinib inhibits other RTKs including RET, CSF-1R, and flt3 .
Temporal Effects in Laboratory Settings
The levels of sunitinib present in in vivo treated tumor sections increased continuously until day 7, but a decrease was observed at day 10 . This suggests that the effects of this compound change over time in laboratory settings.
Dosage Effects in Animal Models
In several mouse xenograph models, sunitinib doses of 20–80 mg/kg led to tumor regression or stasis . Examination of cardiac tissue from mice fed 40 mg/kg per day of sunitinib for 12 days revealed significant lipid accumulation in the myocardium .
Metabolic Pathways
This compound is metabolized primarily by the CYP3A4 enzyme. The major metabolic pathway is N-deethylation to form SU12662 . This process is mediated by CYP3A4, as shown by its metabolic inhibition by ketoconazole .
Transport and Distribution
This compound is readily absorbed with good oral bioavailability and linear kinetics at clinically-relevant doses . It is extensively distributed with moderate-to-high systemic clearance and eliminated primarily into feces .
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2.C4H6O5/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28;5-2(4(8)9)1-3(6)7/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28);2,5H,1H2,(H,6,7)(H,8,9)/b17-12-;/t;2-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWFXVZLPYTWQI-IPOVEDGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C.C([C@@H](C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FN4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046492 | |
Record name | Sunitinib malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
341031-54-7, 557795-19-4 | |
Record name | Sunitinib malate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=341031-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sunitinib malate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0341031547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sunitinib malate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=736511 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sunitinib malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-N-(2-(diethylamino)ethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (S)-2-hydroxysuccinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sunitinib Malate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVX8N1UT73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.